2,2-difluoropropanoyl chloride
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Overview
Description
2,2-Difluoropropanoyl chloride: is an organic compound with the molecular formula C3H3ClF2O . It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of two fluorine atoms attached to the second carbon of the propanoyl chloride structure, which significantly influences its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Difluoropropanoyl chloride can be synthesized through various methods. One common approach involves the reaction of 2,2-difluoropropanoic acid with thionyl chloride . The reaction typically occurs under reflux conditions, where the acid is converted to the corresponding acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for further use in chemical synthesis .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropropanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: This is a common reaction where the chloride group is replaced by a nucleophile, such as an amine or alcohol.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,2-difluoropropanoic acid.
Reduction: The compound can be reduced to form 2,2-difluoropropanol under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous base.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Nucleophilic substitution: Products include 2,2-difluoropropanamide, 2,2-difluoropropanol, and other substituted derivatives.
Hydrolysis: The primary product is 2,2-difluoropropanoic acid.
Reduction: The major product is 2,2-difluoropropanol.
Scientific Research Applications
2,2-Difluoropropanoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is utilized in the development of fluorinated drugs, which often exhibit enhanced metabolic stability and bioavailability.
Material Science: It is employed in the synthesis of fluorinated polymers and materials with unique properties, such as high thermal stability and resistance to solvents.
Mechanism of Action
The mechanism of action of 2,2-difluoropropanoyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce fluorinated groups into target molecules .
Comparison with Similar Compounds
Propanoyl chloride: Lacks the fluorine atoms, making it less reactive and less electrophilic compared to 2,2-difluoropropanoyl chloride.
2,2-Difluoroacetic acid: Similar in having fluorine atoms but differs in the functional group and overall reactivity.
2,2-Difluoropropanoic acid: The acid form of this compound, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of two fluorine atoms, which significantly enhance its reactivity and electrophilicity. This makes it a valuable intermediate in the synthesis of fluorinated compounds, which are often sought after for their unique chemical and physical properties .
Properties
IUPAC Name |
2,2-difluoropropanoyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2O/c1-3(5,6)2(4)7/h1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEDWMFUNOBWOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83698-73-1 |
Source
|
Record name | 2,2-difluoropropanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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